molecular formula C18H28N2O4S B11953888 1-(2,4-Dinitro-phenylsulfanyl)-dodecane CAS No. 66923-45-3

1-(2,4-Dinitro-phenylsulfanyl)-dodecane

Katalognummer: B11953888
CAS-Nummer: 66923-45-3
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: OCKPJSICGVDMNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dinitro-phenylsulfanyl)-dodecane is an organic compound characterized by the presence of a dodecane chain attached to a 2,4-dinitrophenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with dodecane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dinitro-phenylsulfanyl)-dodecane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dinitro-phenylsulfanyl)-dodecane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, potentially leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include oxidative stress and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.

    2,4-Dinitrophenol: Used as a pesticide and herbicide, with known mitochondrial uncoupling properties.

    2,4-Dinitrobenzene: Utilized in the synthesis of various organic compounds.

Uniqueness

1-(2,4-Dinitro-phenylsulfanyl)-dodecane is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66923-45-3

Molekularformel

C18H28N2O4S

Molekulargewicht

368.5 g/mol

IUPAC-Name

1-dodecylsulfanyl-2,4-dinitrobenzene

InChI

InChI=1S/C18H28N2O4S/c1-2-3-4-5-6-7-8-9-10-11-14-25-18-13-12-16(19(21)22)15-17(18)20(23)24/h12-13,15H,2-11,14H2,1H3

InChI-Schlüssel

OCKPJSICGVDMNH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.